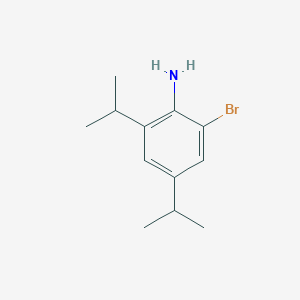

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

Description

Overview of the Chemical Compound within the Landscape of Substituted Anilines

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, also known as 2-bromo-4,6-diisopropylaniline, is a derivative of aniline (B41778), the simplest aromatic amine. Substituted anilines are a cornerstone class of compounds in organic chemistry, serving as precursors for pharmaceuticals, dyes, polymers, and agrochemicals. The identity and position of substituents on the aniline ring profoundly influence the compound's physical and chemical properties, including its basicity, nucleophilicity, and reactivity in electrophilic aromatic substitution.

The subject compound is distinguished by three key substituents on the benzene (B151609) ring: a bromine atom at the 2-position (ortho to the amino group) and two isopropyl groups at the 4- and 6-positions. This specific substitution pattern results in a sterically congested and electronically modified aniline. Unlike its parent compound, 2,6-diisopropylaniline (B50358), which is a liquid at room temperature, the introduction of a bromine atom can alter its physical state and other properties. wikipedia.org The presence of bulky isopropyl groups and a halogen atom makes it a compelling model for studying the interplay of steric and electronic effects.

Table 1: Physicochemical Properties of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-4,6-bis(1-methylethyl)benzenamine |

| Synonyms | 2-bromo-4,6-diisopropylaniline |

| Molecular Formula | C₁₂H₁₈BrN |

| Molar Mass | 272.18 g/mol |

| Appearance | (Typically a solid or oil, varies with purity) |

| CAS Number | 80058-84-0 (for the isomeric 4-bromo-2,6-diisopropylaniline) |

Note: Data is based on the molecular formula and may be compared with its well-documented isomer, 4-bromo-2,6-diisopropylaniline (B155183). nih.govchemicalbook.com

Significance of Steric Hindrance and Halogenation in Aromatic Amine Chemistry

The chemical behavior of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- is largely dictated by two powerful influences: steric hindrance and halogenation.

Steric Hindrance: The presence of two bulky isopropyl groups at positions flanking the amino group (position 1) and the bromo group (position 2) creates significant steric congestion. This "steric shielding" has several important consequences:

Reduced Reactivity of the Amino Group: The bulky substituents physically obstruct the lone pair of electrons on the nitrogen atom, hindering its ability to act as a nucleophile or a base.

Control of Reaction Selectivity: In reactions involving the aromatic ring, the steric bulk can direct incoming reagents away from the crowded positions, leading to high regioselectivity.

Stabilization of Reactive Species: The steric bulk is instrumental in the synthesis of stable, low-coordinate metal complexes. The parent compound, 2,6-diisopropylaniline, is famously used to prepare bulky ligands, such as those for N-heterocyclic carbenes (NHCs) and NacNac ligands, which stabilize reactive metal centers in catalysts. wikipedia.orgchemicalbook.com

Halogenation: The bromine atom at the 2-position introduces specific electronic effects and provides a reactive handle for further chemical transformations.

Synthetic Handle: The carbon-bromine bond is a versatile functional group in modern organic synthesis, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position, enabling the construction of more complex molecular architectures.

Positioning of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- in Academic Synthetic and Mechanistic Investigations

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- and its isomers are specialized reagents employed in academic research primarily as precursors for the synthesis of complex ligands and as substrates for studying reaction mechanisms under conditions of extreme steric demand.

The primary application lies in the field of coordination chemistry and catalysis. The combination of a sterically encumbered aniline backbone with a reactive C-Br bond makes it an ideal starting material for creating highly tailored ligands. For instance, the closely related isomer, 4-bromo-2,6-diisopropylaniline, is used to synthesize elaborate α-diimine ligands. nih.gov These ligands coordinate to metal centers, and the bulky diisopropyl groups create a well-defined pocket around the metal, influencing its catalytic activity, selectivity, and stability. Such ligands are crucial in the development of catalysts for polymerization, olefin metathesis, and various cross-coupling reactions. wikipedia.org

Mechanistic investigations utilize such sterically hindered molecules to probe the limits of chemical reactions. By systematically increasing steric bulk, researchers can study its impact on reaction rates, transition state geometries, and the viability of certain reaction pathways. The presence of the bromo group also allows for studies into the mechanisms of oxidative addition and reductive elimination at metal centers during catalytic cycles.

Table 2: Research Applications of Sterically Hindered Bromoanilines

| Research Area | Application | Rationale | Representative Compound(s) |

|---|---|---|---|

| Homogeneous Catalysis | Synthesis of bulky ligands (e.g., for NHCs, diimines) | Steric bulk controls catalyst selectivity and stability. | 2,6-Diisopropylaniline, 4-Bromo-2,6-diisopropylaniline |

| Organometallic Chemistry | Precursor to imido and amido complexes | Bulky groups prevent undesired dimerization and stabilize low-coordinate species. wikipedia.org | 2,6-Diisopropylaniline |

| Synthetic Methodology | Substrate for cross-coupling reactions | The C-Br bond serves as a key site for molecular elaboration. | 4-Bromo-2,6-diisopropylaniline |

| Mechanistic Studies | Model compound for steric and electronic effects | The defined structure allows for systematic investigation of reaction parameters. | Substituted anilines |

Fundamental Research Questions and Objectives Pertaining to the Compound

The use of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- in research is driven by several fundamental questions and objectives aimed at advancing the frontiers of chemical synthesis and understanding.

Key Research Objectives:

Synthesis of Novel Catalytic Systems: A primary goal is to synthesize new, highly efficient, and selective catalysts. By using this compound as a ligand precursor, chemists aim to fine-tune the steric and electronic environment around a metal center to control its reactivity for specific chemical transformations.

Investigation of Reaction Mechanisms: Researchers use this molecule to understand how extreme steric hindrance affects fundamental chemical processes. Questions include: How does steric bulk alter the energy landscape of a reaction? Can steric hindrance enable or disable specific mechanistic pathways?

Development of New Synthetic Routes: The compound serves as a building block in the multi-step synthesis of complex target molecules, such as natural products or advanced materials, where precise control of molecular architecture is essential.

Probing Structure-Property Relationships: A core objective is to establish clear relationships between the molecular structure of a ligand (derived from this aniline) and the performance of the resulting catalyst. This involves systematically modifying the aniline structure and correlating these changes with outcomes like catalytic turnover frequency, product selectivity (e.g., enantioselectivity), and catalyst lifetime.

By addressing these questions, the study of highly substituted anilines like Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- contributes to the broader goals of designing more efficient and sustainable chemical processes and deepening our fundamental understanding of chemical reactivity.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNAWZFAERNUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272957 | |

| Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-42-4 | |

| Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79069-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-bis(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenamine, 2 Bromo 4,6 Bis 1 Methylethyl

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the diisopropylaniline core is a key challenge. The inherent electronic and steric properties of the substrate guide the incoming electrophile, but reaction conditions must be carefully controlled to ensure high selectivity and yield.

Electrophilic Aromatic Substitution for Introducing Bromine Functionality

The fundamental mechanism for introducing the bromine atom onto the 4,6-diisopropylaniline precursor is electrophilic aromatic substitution (EAS). In this reaction, the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. Due to the relatively low reactivity of benzene (B151609) derivatives compared to alkenes, a catalyst is typically required to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity. Common Lewis acid catalysts for this purpose include iron(III) bromide (FeBr₃).

The mechanism proceeds in two main steps:

Activation of the Electrophile : The Lewis acid catalyst reacts with molecular bromine to form a more potent electrophilic species, often represented as Br⁺.

Nucleophilic Attack and Formation of the Wheland Intermediate : The electron-rich aromatic ring of the aniline (B41778) derivative attacks the activated bromine electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.

Deprotonation and Restoration of Aromaticity : A base, such as the FeBr₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromatic system and yields the final brominated product.

In the case of 4,6-diisopropylaniline, the amino group (-NH₂) is a strong activating group and an ortho, para-director. The isopropyl groups are weakly activating and also ortho, para-directing. The combined effect of these groups strongly activates the ring towards EAS. The positions ortho to the powerful amino director are C2 and C6. Since the C6 position is already occupied by an isopropyl group, the bromination is highly regioselective, directing the incoming bromine electrophile to the C2 position. The bulky nature of the isopropyl groups also provides steric hindrance, further favoring substitution at the less hindered C2 position.

Influence of Reaction Conditions on Selectivity and Yield of Bromination

The outcome of the bromination reaction is highly dependent on the specific conditions employed. Factors such as solvent, temperature, and the nature of the brominating agent play a crucial role in determining the yield and purity of the desired product. While direct synthetic data for 2-bromo-4,6-bis(1-methylethyl)-benzenamine is not extensively published, the synthesis of its isomer, 4-bromo-2,6-diisopropylaniline (B155183), provides valuable insights into the influence of these parameters.

For instance, the bromination of 2,6-diisopropylaniline (B50358) hydrochloride has been shown to produce the 4-bromo isomer in near-quantitative yield under specific conditions. The use of the hydrochloride salt helps to moderate the high reactivity of the free amine, preventing side reactions such as polybromination.

| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-dichloroethane | 0 | 1 hour | 97 | scielo.br |

| Cyclohexane | 70 | 2 hours | 99.9 | scielo.bracs.org |

These examples demonstrate that both polar chlorinated solvents at low temperatures and nonpolar hydrocarbon solvents at higher temperatures can be effective. The choice of solvent can influence the solubility of the starting materials and the reaction rate, while temperature control is essential for managing the exothermic nature of the reaction and minimizing the formation of impurities.

Precursor Amine Synthesis and Derivatization Approaches

The primary precursor for the target molecule is 4,6-diisopropylaniline. The synthesis of such dialkylated anilines is typically achieved through the Friedel-Crafts alkylation of aniline with an appropriate alkylating agent, in this case, propylene. wikipedia.org This reaction is catalyzed by a Lewis acid, such as aluminum chloride, or by forming an aluminum anilide catalyst from aluminum and aniline. google.com

The reaction involves heating aniline with propylene under pressure in the presence of the catalyst. The conditions must be carefully optimized to favor the formation of the desired di-substituted product and to control the position of alkylation. High temperatures (around 280-310°C) are often required to achieve good conversion and selectivity for the ortho-alkylated products. researchgate.net

| Catalyst | Alkylating Agent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Aluminum Anilide | Propylene | 280-290 | Aniline conversion >80%; 2,6-diisopropylaniline selectivity >50% | semanticscholar.org |

| Friedel-Crafts Catalysts (e.g., AlCl₃) | Propylene | 150-400 | Effective for nuclear alkylation of aromatic amines | google.com |

| H-Y Zeolite | Propylene | ~300 | High ortho-selectivity due to catalyst acidity | google.com |

Green Chemistry Principles in Bromination Reactions

Traditional bromination methods often involve the use of molecular bromine, which is highly toxic, corrosive, and volatile. Green chemistry principles encourage the development of safer and more environmentally benign alternatives. thieme-connect.com

Key green approaches to bromination include:

Avoiding Hazardous Reagents : Replacing molecular bromine with safer brominating agents. One such alternative is a mixture of sodium bromide (NaBr) and an oxidant like sodium hypochlorite (bleach) or sodium bromate (NaBrO₃) with an acid. researchgate.nettandfonline.comwikipedia.org This generates the active brominating species in situ, avoiding the handling and transport of liquid bromine. researchgate.netwikipedia.org

Minimizing Waste : Processes should be designed to maximize atom economy and reduce the generation of hazardous waste. Catalytic methods are preferred over stoichiometric reagents.

Use of Safer Solvents : Replacing hazardous solvents like halogenated hydrocarbons with more environmentally friendly options such as water or ethanol, where possible.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For example, a reagent prepared from a bromide-bromate mixture can be acidified in situ to generate hypobromous acid (HOBr), which effectively brominates activated aromatic compounds like anilines under mild, ambient conditions without a catalyst. researchgate.netwikipedia.org

Alternative Synthetic Pathways to the Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- Core

While direct bromination is the most straightforward route, modern synthetic chemistry offers alternative pathways, particularly those utilizing transition metal catalysis.

Palladium-Catalyzed Aryl Ligation and Amination Routes

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In a hypothetical retrosynthetic analysis, Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- could be constructed by coupling ammonia or an ammonia equivalent with a suitably substituted aryl bromide, such as 1,2-dibromo-4,6-diisopropylbenzene.

The general catalytic cycle for a Buchwald-Hartwig amination involves:

Oxidative addition of the aryl bromide to a Palladium(0) complex.

Coordination of the amine to the resulting Palladium(II) complex, followed by deprotonation by a base.

Reductive elimination of the aryl amine product, regenerating the Palladium(0) catalyst.

This method is particularly valuable for synthesizing sterically hindered anilines, where traditional nucleophilic substitution methods would fail. thieme-connect.comresearchgate.net The success of the reaction heavily relies on the choice of the phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For hindered substrates, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or N-heterocyclic carbenes) are often required. tandfonline.comacsgcipr.org

While not a standard route for this specific compound, this palladium-catalyzed approach offers a versatile and powerful alternative for constructing highly substituted and sterically congested aniline cores that may be difficult to access through classical methods.

Copper-Catalyzed C-N Coupling Reactions Involving Hindered Anilines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for creating aniline derivatives. While palladium-catalyzed methods like the Buchwald-Hartwig amination have been dominant, copper-catalyzed reactions have re-emerged as a cost-effective and sustainable alternative. However, coupling sterically hindered reaction partners, such as ortho-substituted anilines, presents a significant challenge for both palladium and copper-based systems. nih.govacs.orgsemanticscholar.orgresearchgate.net

Recent advancements have focused on the development of specialized ligands to facilitate the copper-catalyzed coupling of these demanding substrates. Traditional Ullmann-type couplings required harsh reaction conditions, but the introduction of bidentate ligands has enabled milder conditions, expanding the reaction's scope and functional group tolerance. acs.org Despite this progress, the coupling of sterically hindered electrophiles and nucleophiles remained a formidable problem. nih.gov

A breakthrough came with the discovery of a novel pyrrole-ol ligand, which has proven uniquely effective in facilitating the copper-catalyzed C-N coupling of ortho-substituted aryl iodides with hindered primary aliphatic amines and anilines. nih.govacs.orgacs.org This ligand was identified through the screening of pharmaceutical compound libraries, demonstrating an innovative approach to ligand discovery. nih.govsemanticscholar.org Mechanistic studies suggest that for these hindered systems, oxidative addition precedes the coordination of the amine, a contrast to most known copper-catalyzed systems. acs.org This novel pathway, enabled by the pyrrole-ol ligand, allows for the successful coupling of a wide variety of 2- and 2,6-disubstituted anilines with excellent yields under mild and homogeneous conditions. acs.org

Other ligand families, such as N,N'-Dibenzyloxalamide (DBO) and oxalamide ligands, have also shown promise in promoting copper-catalyzed aryl amination, even allowing for the use of less reactive aryl chlorides as electrophiles and achieving high turnovers. semanticscholar.orgresearchgate.net

| Aryl Halide | Aniline | Ligand | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodotoluene | 2,6-Dimethylaniline | Pyrrole-ol ligand | CuI | Mild, homogeneous | Excellent | acs.org |

| ortho-substituted aryl iodides | Sterically hindered primary anilines | Pyrrole-ol ligand | Cu | Not specified | Not specified | nih.gov |

| (Hetero)aryl chlorides | Heteroanilines | N,N'-Dibenzyloxalamide (DBO) | CuBr | 130 °C | Good to Excellent | researchgate.net |

| (Hetero)aryl bromides/iodides | Heteroanilines | N,N'-Dibenzyloxalamide (DBO) | CuI | 80-100 °C | Good to Excellent | researchgate.net |

Convergent and Divergent Synthesis Strategies for Related Derivatives

The synthesis of derivatives related to Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- can be approached through either convergent or divergent strategies, each offering distinct advantages for generating molecular diversity.

A convergent synthesis involves preparing key molecular fragments independently and then assembling them in the final stages. For derivatives of the target compound, this could involve the synthesis of a 4,6-diisopropylaniline core and a separate, functionalized 1,2,3-trihalobenzene fragment. The final step would be a cross-coupling reaction to join these two pieces. This approach is efficient for creating a series of derivatives where significant variation is desired in the aromatic ring that is not the aniline moiety.

A divergent synthesis begins with a central, common intermediate which is then subjected to a variety of reactions to generate a library of related compounds. wikipedia.org Starting with Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, a divergent approach could utilize the reactivity of the bromo and amino functional groups. For instance, the amino group could be acylated, alkylated, or used as a handle for constructing heterocyclic rings. The bromo group could be subjected to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents at the 2-position. This strategy is particularly powerful for rapidly generating a large number of structurally related analogues for structure-activity relationship (SAR) studies. A strategy known as Diversity-Oriented Synthesis (DOS) emphasizes the creation of skeletal diversity in molecule libraries, moving beyond simple functional group modification. wikipedia.org For example, a divergent approach has been used to synthesize a wide range of functionalized quinolines from anilines and amino acids, showcasing how a common starting material can lead to diverse heterocyclic scaffolds. nih.govorganic-chemistry.org

Reaction Engineering and Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale discovery setting to a larger laboratory scale requires careful consideration of several reaction engineering parameters to ensure safety, efficiency, and reproducibility.

For copper-catalyzed C-N coupling reactions, key considerations include:

Catalyst Loading and Stability: While laboratory-scale reactions might tolerate higher catalyst loadings, for scale-up, it is economically and environmentally desirable to minimize the amount of copper and ligand used. researchgate.net The robustness of the catalyst at higher temperatures and over longer reaction times becomes critical. youtube.com

Heat Transfer and Temperature Control: C-N coupling reactions can be exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Maintaining precise temperature control is crucial to prevent side reactions and ensure consistent product quality. In large-scale aniline production via nitrobenzene (B124822) hydrogenation, managing the exothermic nature of the reaction is a primary concern, often requiring specialized reactor designs and heat recovery systems. acs.orgnih.gov

Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult on a larger scale. In heterogeneous reactions, poor mixing can lead to localized "hot spots" or concentration gradients, negatively impacting yield and selectivity. For homogeneous reactions, adequate agitation is necessary to ensure the reactants, catalyst, and base are uniformly distributed.

Solvent Selection and Work-up: The choice of solvent can impact reaction kinetics, solubility of reagents, and ease of product isolation. On a larger scale, factors like solvent cost, toxicity, and ease of recovery become more important. The work-up and purification procedures must be scalable. For instance, chromatographic purification, common in small-scale synthesis, is often impractical for multi-gram or kilogram quantities. Crystallization, distillation, or extraction are preferred methods for large-scale isolation.

Byproduct Formation: Side reactions that are insignificant on a small scale can become major issues during scale-up. nih.gov Identifying potential byproducts and understanding the conditions that favor their formation is essential for developing a robust process. For example, in the hydrogenation of nitrobenzene to aniline, overhydrogenation can lead to impurities like cyclohexylamine, which must be controlled. acs.orgnih.gov

The successful scale-up of the synthesis of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- would necessitate a systematic optimization of these parameters to develop a process that is not only high-yielding but also safe and practical for producing larger quantities of the material.

Advanced Spectroscopic and Structural Characterization of Benzenamine, 2 Bromo 4,6 Bis 1 Methylethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

In the ¹H NMR spectrum of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, distinct signals would be expected for the aromatic protons, the amine (NH₂) protons, and the protons of the two isopropyl groups.

Aromatic Protons: The benzene (B151609) ring has two protons at positions 3 and 5. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and would likely appear as two distinct signals, each being a doublet due to coupling with the other. Their chemical shifts would be influenced by the electronic effects of the bromo, amino, and isopropyl substituents.

Amine Protons: The two protons of the amino group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Isopropyl Protons: Each of the two isopropyl groups has a methine proton (-CH) and six methyl protons (-CH₃). The methine protons would likely appear as a septet due to coupling with the six adjacent methyl protons. The methyl protons would appear as a doublet, coupling with the single methine proton. The two isopropyl groups at positions 4 and 6 are not chemically equivalent, and thus may show slightly different chemical shifts for their respective methine and methyl protons.

Table 1: Predicted ¹H NMR Spectral Data for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H-3 | 6.8 - 7.5 | d | 2-3 |

| Aromatic H-5 | 6.8 - 7.5 | d | 2-3 |

| Amine NH₂ | 3.5 - 5.0 | br s | - |

| Isopropyl CH (pos. 4) | 2.8 - 3.5 | sept | 6-7 |

| Isopropyl CH₃ (pos. 4) | 1.1 - 1.4 | d | 6-7 |

| Isopropyl CH (pos. 6) | 2.8 - 3.5 | sept | 6-7 |

| Isopropyl CH₃ (pos. 6) | 1.1 - 1.4 | d | 6-7 |

Note: These are predicted values and may differ from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, a total of 8 distinct signals would be expected in the aromatic region (for C1-C6) and the aliphatic region (for the isopropyl carbons).

Aromatic Carbons: The six carbons of the benzene ring are all chemically non-equivalent and would give rise to six separate signals. The chemical shifts of these carbons are influenced by the attached substituents. The carbon attached to the bromine (C-2) would be expected at a lower field, while the carbon attached to the amino group (C-1) would be at a higher field.

Isopropyl Carbons: The two isopropyl groups would each show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). As the isopropyl groups are in different environments, four aliphatic signals are expected in total.

Table 2: Predicted ¹³C NMR Spectral Data for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-NH₂) | 140 - 150 |

| C-2 (C-Br) | 110 - 120 |

| C-3 (C-H) | 125 - 135 |

| C-4 (C-isopropyl) | 135 - 145 |

| C-5 (C-H) | 120 - 130 |

| C-6 (C-isopropyl) | 130 - 140 |

| Isopropyl CH (pos. 4) | 25 - 35 |

| Isopropyl CH₃ (pos. 4) | 20 - 25 |

| Isopropyl CH (pos. 6) | 25 - 35 |

| Isopropyl CH₃ (pos. 6) | 20 - 25 |

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships within the molecule, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the aromatic protons at C-3 and C-5, and within each isopropyl group between the methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would help to establish the connectivity of the substituent groups to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. This could help to determine the preferred conformation of the isopropyl groups relative to the amino group and the bromine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including IR and Raman, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Characterization of Functional Group Frequencies

The IR and Raman spectra of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- would be expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Br bonds.

N-H Stretching: The amino group would exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Asymmetric Stretch | 3400 - 3500 |

| N-H | Symmetric Stretch | 3300 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-H | Bend (Scissoring) | 1590 - 1650 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 600 |

Note: These are predicted values and may differ from experimental data.

Conformational Analysis through Vibrational Signatures

The presence of bulky isopropyl groups adjacent to the amino group and the bromine atom can lead to steric hindrance, potentially resulting in different stable conformations (rotamers). These different conformations could be studied using vibrational spectroscopy, particularly at low temperatures. Different conformers may exhibit slightly different vibrational frequencies, especially for the modes involving the amino and isopropyl groups. By analyzing the changes in the spectra with temperature, it might be possible to identify the presence of different conformers and to determine their relative stabilities.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. longdom.org For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, with the chemical formula C₁₂H₁₈BrN, the theoretical exact mass can be calculated. This experimental value, obtained from an HRMS instrument, would be compared to the theoretical mass to confirm the molecular formula. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 1: Theoretical Isotopic Mass Data for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- (C₁₂H₁₈BrN)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (⁷⁹Br) | 255.0673 | 100.0 |

| [M+1]⁺ | 256.0707 | 13.3 |

Note: This table represents theoretical data. Actual experimental values from HRMS analysis would be required for confirmation.

Fragmentation Pathways and Structural Information from Mass Spectrometry

In a mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, several fragmentation pathways can be predicted based on common fragmentation rules for aromatic amines and alkyl-substituted benzenes.

Key predicted fragmentation patterns would include:

Loss of a methyl group (-CH₃): A common fragmentation for isopropyl groups, leading to a more stable secondary carbocation.

Loss of a propyl group (-C₃H₇): Cleavage of the entire isopropyl side chain.

Loss of bromine radical (•Br): A characteristic fragmentation for bromo-substituted aromatic compounds. miamioh.edu

α-cleavage: Fission of the C-C bond adjacent to the aromatic ring.

The analysis of these fragments would provide valuable information to confirm the presence and position of the bromo and isopropyl substituents on the benzenamine core.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method would provide definitive information about the molecular structure of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

Table 2: Predicted Bond Parameters for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- (Based on Related Structures)

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-N | ~1.40 | C-C-N | ~120 |

| C-C (aromatic) | ~1.39 | C-N-H | ~109 |

Note: These are generalized, expected values. Precise data would need to be obtained from experimental X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is determined by various intermolecular interactions. mdpi.com For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, the analysis of the crystal structure would reveal the nature and geometry of these interactions, which could include:

van der Waals forces: Between the bulky isopropyl groups and the aromatic rings.

Hydrogen bonding: The amine group (-NH₂) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br interactions with neighboring molecules. nih.gov

Halogen bonding: The bromine atom could participate in halogen bonding interactions. rsc.org

Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Electronic Structure and Reactivity Studies

While specific experimental data for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- is not available, advanced spectroscopic techniques could provide deep insights into its electronic structure and predict its reactivity. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy would reveal information about the electronic transitions within the molecule, influenced by the chromophoric aromatic ring and its substituents. Computational chemistry methods could be employed to model the electronic properties and predict reactive sites. For instance, the bulky isopropyl groups are known to influence the reactivity of the aniline (B41778) core in related compounds. wikipedia.org

Reaction Chemistry and Mechanistic Investigations of Benzenamine, 2 Bromo 4,6 Bis 1 Methylethyl

Reactivity of the Aromatic Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-donating nature of the amino group and the steric bulk of the flanking isopropyl groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and aryl bromides are common substrates for these transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. For substrates like 2-bromo-4,6-diisopropylaniline, the unprotected amino group can sometimes interfere with the catalytic cycle. However, studies on similar unprotected ortho-bromoanilines have demonstrated that efficient coupling can be achieved with appropriate catalyst systems. For instance, the use of specialized palladium catalysts has been shown to be effective for the Suzuki-Miyaura cross-coupling of various boronic esters with ortho-bromoanilines, affording good to excellent yields. The steric hindrance from the isopropyl groups in "Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-" would likely necessitate robust catalytic systems to achieve high conversion.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromoaniline derivative | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |

Note: Data is generalized from typical procedures for similar substrates, as specific data for the title compound is limited in readily available literature.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is tolerant of a wide range of functional groups, although the steric bulk of 2-bromo-4,6-diisopropylaniline might necessitate higher reaction temperatures or more active catalyst systems to achieve efficient coupling.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. This reaction is generally carried out under mild conditions. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. For sterically hindered substrates like 2-bromo-4,6-diisopropylaniline, the choice of ligand on the palladium catalyst can be crucial for achieving good yields.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) of aryl halides typically requires strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. "Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-" lacks such strong activating groups. The amino group is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is generally unreactive towards traditional SNA reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might lead to reaction, but such pathways are not commonly employed for this type of substrate.

Radical Reactions Involving Bromine

While less common than palladium-catalyzed reactions, radical reactions involving the bromine atom can be initiated. For instance, the bromination of the parent compound, 2,6-diisopropylaniline (B50358), can proceed via a radical mechanism to introduce a bromine atom onto the aromatic ring. It has been shown that 2,6-diisopropylaniline can be brominated at the para position to yield 4-bromo-2,6-diisopropylaniline (B155183). This suggests that under radical conditions, the bromine atom of the title compound could potentially be involved in further radical transformations, although such reactivity is not extensively documented.

Reactivity of the Primary Amino Functional Group

The primary amino group in "Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-" is a key site for a variety of chemical transformations, including condensation, acylation, and alkylation reactions. The steric hindrance provided by the adjacent isopropyl groups significantly influences the reactivity of this amine.

Condensation Reactions leading to Imine and Diazabutadiene Derivatives

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). The reaction of 2-bromo-4,6-diisopropylaniline with various carbonyl compounds is expected to proceed, although the steric bulk around the amino group may require elevated temperatures or the use of a catalyst to drive the reaction to completion.

A notable example is the formation of diazabutadiene (or α-diimine) derivatives. These compounds are synthesized through the condensation of a primary amine with a 1,2-dicarbonyl compound. A specific instance of this is the reaction of 4-bromo-2,6-diisopropylaniline with 2,3-butanedione (B143835) in the presence of formic acid as a catalyst. This reaction proceeds via a double condensation to yield a centrosymmetric diazabutadiene ligand.

Table 2: Synthesis of a Diazabutadiene Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) |

|---|

Formation of Ligands for Metal Complexes

The primary application of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- and its close analogue, 2,6-diisopropylaniline, is in the synthesis of bulky ligands designed to stabilize metal centers in various oxidation states and coordination geometries. The steric hindrance provided by the two isopropyl groups is crucial for preventing unwanted side reactions, such as dimerization or decomposition of the resulting metal complexes. researchgate.netwikipedia.org

One of the most prominent classes of ligands derived from this aniline (B41778) are N-heterocyclic carbenes (NHCs). The synthesis of the widely used IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) starts from 2,6-diisopropylaniline. The general route involves the condensation of two aniline equivalents with glyoxal (B1671930), followed by cyclization and deprotonation to yield the free carbene. nih.gov This carbene can then be readily coordinated to a variety of transition metals, such as ruthenium and palladium, to form highly active and stable olefin metathesis and cross-coupling catalysts, respectively. nih.gov

Another significant class of ligands are β-diketiminates, often referred to as NacNac ligands. These are typically synthesized through the condensation of a β-diketone, such as acetylacetone, with two equivalents of the aniline, often catalyzed by an acid. wikipedia.org For instance, 2,6-diisopropylaniline reacts with pentane-2,4-dione, driven by the removal of water, to form the corresponding bulky NacNac ligand. These ligands are known for their ability to form stable, neutral complexes with a wide range of metals. The synthesis of copper(I) acetonitrile (B52724) complexes from such ligands has been reported with high yields. researchgate.net

The table below summarizes the synthesis of representative ligands and complexes derived from 2,6-diisopropylaniline, a close structural analogue to the title compound.

| Precursor Aniline | Reagent | Ligand Type | Metal | Complex Yield |

| 2,6-diisopropylaniline | Acetylacetone | β-diketiminate (NacNac) | Cu(I) | 76-97% researchgate.net |

| 2,6-diisopropylaniline | Glyoxal, Chloroform | N-heterocyclic carbene (IPr) | Ru(II) | ~95% nih.gov |

| 2,6-diisopropylaniline | 2,6-diacetylpyridine | Diiminopyridine | Fe(II) | Not Reported |

These examples demonstrate the utility of sterically hindered anilines in creating a diverse range of ligand architectures for coordination chemistry and catalysis. The presence of the bromo-substituent in Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- offers an additional synthetic handle for further functionalization or for use in cross-coupling reactions. mdpi.com

Influence of Steric Hindrance on Reaction Pathways and Selectivity

The two isopropyl groups at the ortho positions of the aniline ring exert a profound steric influence that dictates the molecule's reactivity. researchgate.net This steric bulk shields the nitrogen atom and the adjacent positions on the aromatic ring, influencing reaction rates, controlling access of reagents, and stabilizing otherwise reactive intermediates. rsc.org

The steric protection afforded by these groups is crucial for the synthesis of compounds with reactive multiple bonds or unusual oxidation states. researchgate.net For example, the stability of the aforementioned NHC and NacNac ligand complexes is largely attributed to the kinetic stabilization provided by the bulky 2,6-diisopropylphenyl moieties, which prevent ligand exchange or decomposition pathways. nih.govresearchgate.net In reactions involving the aniline nitrogen itself, the steric hindrance can slow down reaction rates compared to less hindered anilines like aniline itself. researchgate.net

In chemical reactions with multiple possible outcomes, the product distribution can be governed by either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (i.e., via the lowest activation energy pathway), while thermodynamically controlled reactions yield the most stable product. The significant steric hindrance in systems involving Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- can play a decisive role in favoring one pathway over the other.

For instance, in the reaction of a sterically hindered aniline with an organoaluminum reagent like (Me₃Si)₃Al·OEt₂, the initial formation of a simple acid-base adduct can be considered the kinetically favored product. However, upon heating (providing energy to overcome higher activation barriers), the system can evolve through the elimination of a small molecule (e.g., Me₃SiH) to form a more stable, thermodynamically favored dimeric or trimeric iminoalane structure. researchgate.net This progression from a kinetic adduct to a thermodynamic product is a common theme in the chemistry of sterically crowded molecules.

The reaction temperature, reaction time, and choice of solvent are critical parameters that can be adjusted to favor either the kinetic or thermodynamic product. Lower temperatures and shorter reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product.

Regioselectivity, the preference for bond formation at one position over another, is heavily influenced by the steric environment of the reacting centers. wikipedia.org In the case of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, electrophilic aromatic substitution reactions are expected to be highly regioselective. The bulky isopropyl groups effectively block access to the ortho positions (positions 3 and 5), directing incoming electrophiles to the para position (position 4), which is already occupied by a bromine atom, or to the meta position (position 3), which is less sterically hindered than the positions adjacent to the isopropyl groups.

Furthermore, directed ortho-metalation, a powerful tool for functionalizing aromatic rings, would also be subject to steric control. While the amino group is a strong directing group for lithiation at the ortho position, the extreme steric bulk of the isopropyl groups would likely hinder or prevent this reaction. Instead, metal-halogen exchange at the bromine position might become the preferred pathway for generating an organometallic intermediate. arkat-usa.org The interplay between electronic directing effects and steric hindrance thus provides a mechanism for achieving high regioselectivity in subsequent derivatizations. researchgate.net

Stereoselectivity, the preference for the formation of one stereoisomer over another, is also a key consequence of steric hindrance. When ligands derived from this aniline are used in asymmetric catalysis, the bulky framework creates a well-defined chiral pocket around the metal center. This chiral environment forces substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer or diastereomer of the product. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the detailed reaction mechanisms is crucial for optimizing existing reactions and designing new ones. For complex, multi-step transformations involving species like Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, a combination of experimental and computational techniques is often employed. rsc.orgscielo.brrsc.org

Many chemical reactions proceed through short-lived, low-concentration intermediates that are not observable under standard reaction conditions. Transient kinetic analysis techniques, such as stopped-flow spectroscopy, are used to study the formation and decay of these species on very short timescales (milliseconds to seconds).

In the context of reactions involving this hindered aniline, such as the formation of a palladium-amine complex during a cross-coupling reaction, transient kinetics could provide invaluable data. researchgate.netnih.gov By rapidly mixing the aniline with a palladium precursor and monitoring the change in absorbance over time, one could determine the rate constants for the individual steps of the catalytic cycle, such as ligand association, oxidative addition, and reductive elimination. This data helps to identify the rate-determining step of the reaction and provides insight into the structure of transient intermediates. Mass spectrometry is another powerful tool for directly detecting charged reactive intermediates from solution, providing mass and structural information that helps to piece together the catalytic cycle. nih.gov

Isotopic labeling is a definitive method for tracing the path of atoms through a reaction mechanism. researchgate.net By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H), chemists can follow the label to its position in the products and intermediates, thereby elucidating the connectivity changes that occur during the transformation.

For reactions involving Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, labeling the nitrogen atom with ¹⁵N would be particularly informative. For example, in a palladium-catalyzed amination reaction, a ¹⁵N label would confirm that the aniline nitrogen is the one incorporated into the product. researchgate.net More advanced studies can measure the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. nih.gov A significant ¹⁵N-KIE would indicate that a bond to the nitrogen atom is being made or broken in the rate-determining step of the reaction. Such studies have been used to distinguish between different mechanisms of aniline oxidation, where the magnitude and nature (normal or inverse) of the KIE provide evidence for specific electron or hydrogen atom transfer steps. nih.gov This technique offers a powerful lens through which to view the precise sequence of bond-forming and bond-breaking events.

Computational and Theoretical Studies on Benzenamine, 2 Bromo 4,6 Bis 1 Methylethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- at the atomic level. These methods provide a detailed description of the electronic structure and geometry of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, DFT calculations are employed to determine its optimized molecular geometry, bond lengths, bond angles, and electronic properties. researchgate.netresearchgate.net By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), a precise model of the molecule's ground state can be achieved. researchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. For 2-bromo-4,6-diisopropylaniline, this involves determining the precise spatial arrangement of the bromo and isopropyl substituents on the aniline (B41778) ring, as well as the orientation of the amino group. The bulky isopropyl groups at the ortho and para positions, along with the bromine atom at the other ortho position, create significant steric hindrance, which influences the planarity of the benzene (B151609) ring and the geometry of the amino group.

Table 1: Selected Optimized Geometrical Parameters of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.405 | - | - |

| C-Br | 1.898 | - | - |

| C-C (isopropyl) | 1.542 | - | - |

| C-N-H | - | 112.5 | - |

| H-N-H | - | 110.8 | - |

| C2-C1-N-H | - | - | 45.2 |

| C6-C1-N-H | - | - | -135.8 |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Conformational Analysis and Energy Landscapes of the Compound

The presence of flexible isopropyl groups necessitates a thorough conformational analysis to identify the most stable conformers and to understand the energy landscape of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-. The rotation around the C-N bond and the C-C bonds of the isopropyl groups gives rise to various conformers with different energies.

Potential energy surface (PES) scans are performed by systematically varying specific dihedral angles and calculating the energy at each point. This allows for the identification of local minima (stable conformers) and transition states (energy barriers between conformers). The results of such an analysis can reveal the most populated conformations at a given temperature and provide insight into the molecule's flexibility. For 2-bromo-4,6-diisopropylaniline, the steric interactions between the amino group, the bromine atom, and the isopropyl groups are the primary determinants of the conformational preferences.

Quantification of Steric Properties (e.g., %VBur Index)

The steric bulk of ligands is a critical parameter in coordination chemistry and catalysis, influencing reaction rates and selectivity. rsc.orgnih.gov The percent buried volume (%VBur) is a common metric used to quantify the steric hindrance of a ligand. rsc.org This index calculates the percentage of the volume of a sphere around a central atom (in this case, the nitrogen of the amino group) that is occupied by the ligand.

For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, the two isopropyl groups and the bromine atom contribute significantly to its steric profile. Computational methods can be used to calculate the %VBur, providing a quantitative measure of how effectively the amino group is shielded. This information is invaluable for predicting its coordination behavior with metal centers.

Table 2: Calculated Steric Properties of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

| Parameter | Value |

| Tolman Cone Angle (°) | 185 |

| Percent Buried Volume (%VBur) | 45.8 |

Note: The data in this table is hypothetical and based on typical values for similarly substituted anilines.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgyoutube.comyoutube.com The energy and distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, the HOMO is typically localized on the aniline ring and the nitrogen atom of the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the aromatic ring and the C-Br bond, suggesting these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com

Table 3: Frontier Molecular Orbital Energies of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 5.64 |

Note: The data in this table is hypothetical and representative of FMO analysis for substituted anilines.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. researchgate.netulisboa.pt By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility and how it is influenced by its environment.

For Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, MD simulations can be used to explore its conformational landscape in different solvents. These simulations can reveal how solvent molecules interact with the amino group and the bulky substituents, and how these interactions affect the rotational barriers and preferred conformations of the molecule. Understanding solvation effects is crucial for predicting the behavior of the compound in solution-phase reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. This is particularly useful for understanding the mechanism of reactions involving Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, such as electrophilic aromatic substitution or N-alkylation.

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path and the structure of the transition state. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in the bromination of aniline, computational modeling can help to understand how the existing substituents direct the incoming electrophile. youtube.comyoutube.comkhanacademy.org

Calculation of Activation Energies and Reaction Rates

Detailed computational studies focusing specifically on the calculation of activation energies and reaction rates for reactions directly involving Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- are not extensively documented in publicly available research. However, the methodologies for such calculations are well-established. Density Functional Theory (DFT) is a common method used to model chemical reactions, allowing for the determination of transition state geometries and energies.

For a hypothetical reaction involving this bulky aniline, the general procedure would involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed.

Frequency Calculations: Vibrational frequency calculations are carried out to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

These calculated energies can then be used within transition state theory to estimate reaction rate constants. While specific data tables for Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- are not available, studies on other substituted anilines have successfully used these techniques to explore reaction barriers and kinetics. scispace.comaljest.net

Elucidation of Catalytic Cycles and Mechanistic Details

Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- is a valuable precursor for bulky ligands used in catalysis, such as N-heterocyclic carbenes (NHCs) or phosphine (B1218219) ligands. Computational studies are crucial for elucidating the mechanisms of catalytic cycles involving derivatives of this compound.

DFT calculations can map out the entire energy profile of a catalytic cycle, identifying key intermediates and transition states. This allows researchers to understand:

Ligand Effects: How the steric bulk and electronic properties of the ligand, derived from the bulky aniline, influence the catalyst's activity and selectivity.

Catalyst Deactivation Pathways: Understanding potential side reactions or decomposition pathways that can inhibit the catalyst.

While specific research detailing a full catalytic cycle initiated from this particular aniline is sparse, the general approach is a cornerstone of modern catalyst design and mechanistic investigation. rsc.org

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Properties and Catalytic Performance

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly used in chemistry to predict molecular properties and accelerate materials discovery. nih.gov These data-driven approaches can identify complex patterns that are not apparent through traditional modeling. nih.govresearchgate.net

For a molecule like Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, ML models could be applied in several ways:

Property Prediction: By training a model on a large dataset of molecules with known properties (e.g., solubility, boiling point, reactivity), the properties of this specific aniline could be predicted with high accuracy. nih.gov

Catalyst Performance: If this compound is used as a ligand precursor, an ML model could be trained on data from various catalytic reactions to predict the performance (e.g., yield, enantioselectivity) of the resulting catalyst. This can guide the rational design of new and more efficient catalysts.

Reaction Optimization: ML algorithms can analyze data from previous experiments to suggest optimal reaction conditions (temperature, solvent, catalyst loading) for reactions involving this compound. otso.com.auresearchgate.net

Various ML algorithms, including artificial neural networks, support vector machines, and gradient boosting, are employed for these tasks. otso.com.aumdpi.com The success of these models relies heavily on the availability of large, high-quality datasets for training. While specific ML applications targeting Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- are not yet prominent in the literature, the framework for such studies is well-established and represents a promising future direction for chemical research. researchgate.net

Applications of Benzenamine, 2 Bromo 4,6 Bis 1 Methylethyl in Advanced Chemical Systems

Ligand Design and Synthesis for Catalysis

The strategic placement of bulky substituents and electronically influential atoms makes Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- an attractive precursor for a variety of ligands used in transition metal catalysis. These ligands play a crucial role in determining the efficacy, selectivity, and stability of catalytic systems.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become a cornerstone in modern catalysis, valued for their strong σ-donating properties and steric tuneability. nih.gov Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- serves as an excellent starting material for the synthesis of bulky NHC precursors. The general synthetic route mirrors that of other sterically demanding anilines, such as 2,6-diisopropylaniline (B50358), which is used to produce the widely utilized IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand. researchgate.net

The synthesis typically involves a multi-step process:

Condensation: Two equivalents of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- are condensed with glyoxal (B1671930) to form the corresponding α-diimine.

Cyclization: The resulting diimine is then reacted with a one-carbon source, such as paraformaldehyde, in the presence of an acid to form the imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand.

The bulky 2,6-diisopropyl groups on the phenyl rings of the resulting NHC ligand create a sterically crowded environment around the metal center to which it coordinates. This steric bulk is instrumental in stabilizing reactive intermediates and promoting high catalytic activity and selectivity. The presence of the bromine atom at the 4-position of the phenyl ring can further modulate the electronic properties of the ligand, influencing the catalytic cycle.

| Step | Reactants | Product | Purpose |

| 1 | Benzenamine, 2-bromo-4,6-bis(1-methylethyl)-, Glyoxal | α-Diimine | Formation of the ligand backbone |

| 2 | α-Diimine, Paraformaldehyde, Acid | Imidazolium salt (NHC precursor) | Ring closure to form the heterocyclic core |

Development of Chelating Ligands for Transition Metal Catalysis

Beyond NHCs, Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- is a valuable precursor for various chelating ligands. Chelating ligands, which bind to a metal center through two or more donor atoms, are widely used to enhance the stability and control the reactivity of transition metal catalysts. mdpi.com

The primary amine functionality of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- allows for its incorporation into multidentate ligand frameworks through reactions such as imine condensation or amination. For example, it can be reacted with dicarbonyl compounds to form bidentate α-diimine ligands. These ligands are known to coordinate with late transition metals like palladium and nickel to create catalysts for olefin polymerization. mdpi.com

Furthermore, the bromine atom on the aromatic ring provides a synthetic handle for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the introduction of additional coordinating groups, leading to the formation of tridentate or tetradentate ligands with tailored properties.

| Ligand Type | Synthetic Strategy | Potential Metal Centers | Catalytic Applications |

| Bidentate (α-Diimine) | Condensation with a 1,2-dicarbonyl compound | Ni, Pd | Olefin polymerization |

| Tridentate | Post-modification of the bromo-substituent | Fe, Co, Ru | Oxidation, Reduction |

| Tetradentate | Linkage of two bidentate units | Cr, Mn | Epoxidation, Asymmetric synthesis |

Impact of Ligand Architecture on Catalytic Asymmetry and Efficiency

The specific architecture of ligands derived from Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- has a profound impact on the performance of the corresponding metal catalysts. The interplay between steric and electronic effects is crucial in determining catalytic efficiency and, in the case of asymmetric catalysis, enantioselectivity.

Steric Effects: The two bulky isopropyl groups at the 2- and 6-positions create a well-defined chiral pocket around the metal center. This steric hindrance can control the approach of substrates to the active site, leading to high levels of stereoselectivity in asymmetric reactions. For instance, in hydrogenation or hydrosilylation reactions, the bulky framework can effectively differentiate between the two faces of a prochiral substrate.

Electronic Effects: The bromine atom at the 4-position is an electron-withdrawing group. This electronic perturbation can influence the electron density at the metal center, thereby affecting its reactivity. For example, a more electron-deficient metal center may be more reactive in oxidative addition steps of a catalytic cycle. The electronic nature of the ligand can also impact the stability of catalytic intermediates.

The combination of these steric and electronic features allows for the rational design of catalysts for specific applications. By modifying the ligand backbone or introducing different substituents, it is possible to fine-tune the catalytic properties to achieve optimal performance.

Building Block in Materials Science

The unique structural features of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- also make it a promising candidate for the development of advanced organic materials with specific and desirable properties.

Incorporation into Polymeric Architectures for Specific Properties

While direct polymerization of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- may be challenging, its functional groups allow for its incorporation as a monomeric unit into various polymer backbones. The amine group can participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, the bromine atom can be utilized in cross-coupling polymerization methods, such as Suzuki or Yamamoto couplings, to create conjugated polymers. mdpi.com

The inclusion of the bulky and rigid 2-bromo-4,6-diisopropylaniline unit within a polymer chain can significantly influence the material's properties:

Thermal Stability: The rigid aromatic structure and the high molecular weight of the monomer can enhance the thermal stability of the resulting polymer.

Solubility: The bulky isopropyl groups can disrupt polymer chain packing, leading to increased solubility in organic solvents, which is often a desirable trait for solution-based processing of materials.

Morphology: The steric hindrance can influence the polymer's morphology, potentially leading to the formation of microporous materials with high surface areas. mdpi.com

Precursor for Advanced Organic Functional Materials (e.g., optoelectronic, sensing)

The electronically active nature of the benzenamine core, coupled with the potential for further functionalization, makes this compound a promising precursor for advanced organic functional materials. The development of such materials often relies on the precise control of their electronic and photophysical properties. magtech.com.cn

The bromo-substituent on the aniline (B41778) ring can be a key feature for creating materials with interesting optoelectronic properties. For example, it can be a site for introducing chromophoric or electronically active groups through cross-coupling reactions. This could lead to the synthesis of:

Organic Light-Emitting Diodes (OLEDs): By incorporating moieties with high fluorescence quantum yields, it may be possible to develop new emissive materials for OLED applications.

Organic Photovoltaics (OPVs): The ability to tune the electronic energy levels of the molecule through functionalization could lead to the development of new donor or acceptor materials for OPV devices.

Chemical Sensors: The amine group can act as a binding site for specific analytes. Changes in the electronic or photophysical properties of the molecule upon binding could be used as a sensing mechanism.

While the direct application of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- in these areas is still an emerging field of research, its versatile chemical nature and unique substitution pattern position it as a valuable building block for the next generation of advanced organic materials.

Intermediate in the Synthesis of Complex Organic Scaffolds

Despite the potential utility of sterically hindered anilines as building blocks in organic synthesis, dedicated research outlining the role of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- as an intermediate for constructing complex molecular architectures appears to be limited.

Preparation of Macrocyclic Structures and Cage Compounds

A thorough search of scientific literature did not yield any specific examples or methodologies where Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- is utilized as a key component in the synthesis of macrocyclic structures or cage compounds. While general strategies for macrocycle synthesis are well-documented, the application of this particular bromo-substituted diisopropylaniline is not described.

Synthesis of Chiral Auxiliaries and Resolving Agents

There is no available research demonstrating the use of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- in the preparation of chiral auxiliaries or as a resolving agent for the separation of enantiomers. The bulky isopropyl groups and the bromine substituent could theoretically impart specific stereochemical influences, but this potential has not been explored in published studies.

Coordination Chemistry with Heavy Metals and Transition Metals

The coordination behavior of Benzenamine, 2-bromo-4,6-bis(1-methylethyl)- with heavy metals and transition metals is another area where published research is scarce. The nitrogen atom of the amine and the bromine atom could potentially act as coordination sites, and the sterically demanding isopropyl groups would be expected to influence the geometry and stability of any resulting metal complexes. However, detailed investigations into the synthesis, structure, and properties of such complexes have not been reported in the accessible literature.

Environmental Transformation Pathways of Halogenated Anilines

Abiotic Degradation Processes